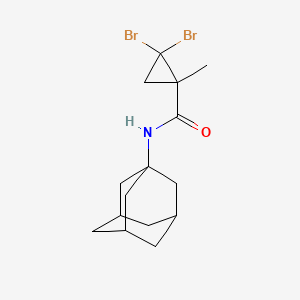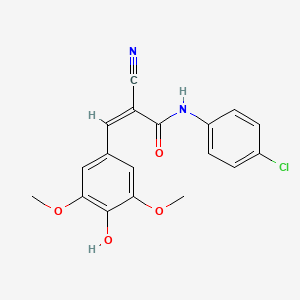![molecular formula C16H22N2O3S2 B6063097 N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B6063097.png)
N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide, also known as CP-154,526, is a small molecule antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. This compound was first synthesized by Pfizer in the late 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide acts as a competitive antagonist of the CRF1 receptor, which is known to play a key role in the stress response system. By blocking the activation of this receptor, N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide can reduce the levels of stress hormones such as cortisol and alleviate the symptoms of anxiety and depression.
Biochemical and Physiological Effects:
N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide has been shown to reduce anxiety-like behavior in animal models and to improve cognitive function in humans. It has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting its potential as a treatment for addiction.
Advantages and Limitations for Lab Experiments
The main advantage of N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide for lab experiments is its high selectivity for the CRF1 receptor, which allows for precise manipulation of the stress response system. However, its limited solubility in water can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide. One area of interest is the development of more potent and selective CRF1 receptor antagonists. Another area of interest is the investigation of N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide's potential therapeutic applications in other diseases, such as post-traumatic stress disorder and chronic pain. Finally, further research is needed to fully understand the mechanisms underlying N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide's effects on the stress response system.
Synthesis Methods
The synthesis of N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide involves the reaction of 1-cyclopenten-1-ylcarbonyl chloride with piperidine, followed by the reaction of the resulting intermediate with 2-thiophenesulfonamide. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including anxiety disorders, depression, and addiction. It has been shown to block the anxiogenic effects of CRF1 receptor activation in animal models, suggesting its potential as an anxiolytic drug.
properties
IUPAC Name |
N-[[1-(cyclopentene-1-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c19-16(14-6-1-2-7-14)18-9-3-5-13(12-18)11-17-23(20,21)15-8-4-10-22-15/h4,6,8,10,13,17H,1-3,5,7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUBAMHUMFTMNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)N2CCCC(C2)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-isopropylbenzyl)-2-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6063029.png)
![2-[2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B6063035.png)
![ethyl 5-[3-(benzyloxy)benzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063038.png)
![1-butyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B6063042.png)
![N~1~-(3,5-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6063055.png)
![N-(3-chloro-4-fluorophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6063063.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6063069.png)
![4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B6063076.png)

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6063098.png)
![N-(4-acetylphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetamide](/img/structure/B6063125.png)
![ethyl 5-(3,4-dichlorobenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063130.png)